4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid
Description
Properties
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAVJANHANNQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobutyric acid with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of tetrahydrobenzodiazoles exhibit neuroprotective properties. The compound may play a role in the treatment of conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress.
Antidepressant Activity
Studies have shown that compounds similar to 4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid can act as serotonin reuptake inhibitors. This suggests potential applications in treating depression and anxiety disorders.
Anti-inflammatory Effects
The compound has been observed to exhibit anti-inflammatory properties in preclinical models. This could make it a candidate for developing treatments for chronic inflammatory conditions.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of tetrahydrobenzodiazole derivatives. The findings indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress. The specific mechanism involved the modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS).
Case Study 2: Antidepressant Properties
In a randomized clinical trial reported in Psychopharmacology, a derivative of this compound was tested for its antidepressant effects on patients with major depressive disorder (MDD). Results showed a significant reduction in depression scores compared to placebo groups, supporting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one
- 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanol hydrochloride
Uniqueness
4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid (CAS: 2320856-61-7) is a compound that has garnered attention in pharmacology due to its potential biological activities. This compound is characterized by a unique structure that includes a tetrahydrobenzodiazole moiety, which is often associated with various pharmacological effects.
- IUPAC Name : 4-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)butanoic acid
- Molecular Formula : C11H17N2O2
- Molecular Weight : 211.27 g/mol
- CAS Number : 2320856-61-7
Pharmacological Effects
Research indicates that derivatives of benzodiazol compounds exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies suggest that benzodiazoles can inhibit bacterial growth and possess antifungal properties. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis.
- Neuroprotective Effects : Compounds similar to this compound have shown promise in neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress.
- Anti-inflammatory Properties : Certain studies have reported that these compounds can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Case Studies
A notable study evaluated the neuroprotective effects of a related compound in a mouse model of neurodegeneration. The results indicated significant improvements in cognitive function and reduced neuronal death compared to control groups. The proposed mechanism involved the modulation of glutamate receptors and enhancement of endogenous antioxidant defenses .
In another study focusing on antimicrobial activity, derivatives were tested against various strains of bacteria and fungi. The results demonstrated that specific modifications to the benzodiazole structure enhanced the efficacy against resistant strains .
Research Findings
A comprehensive analysis of several studies reveals the following findings related to the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for 4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid?
A widely used method involves reflux condensation of precursor heterocycles with carboxylic acid derivatives. For example, similar compounds (e.g., triazole derivatives) are synthesized by refluxing amines (e.g., 4-amino-triazoles) with aldehydes in ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Multi-step protocols may include coupling reactions, such as amide bond formation or nucleophilic substitution, under controlled conditions (e.g., dimethylformamide as a solvent, temperature optimization) to introduce the benzodiazol moiety .
Q. Which spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm the benzodiazol ring and butanoic acid backbone.
- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry .
Q. What are typical biological targets for benzodiazol-containing compounds?
Benzodiazol derivatives often target enzymes (e.g., kinases, proteases) or receptors (e.g., G-protein-coupled receptors). For example, structurally similar triazole and thiazolidine analogs show activity against inflammatory or metabolic pathways, suggesting potential interactions with cyclooxygenase (COX) or peroxisome proliferator-activated receptors (PPARs) .
Q. What purification techniques are effective post-synthesis?
Common methods include:
- Recrystallization using ethanol/water mixtures.
- Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients).
- pH-dependent extraction (e.g., acid-base partitioning for carboxylic acid isolation) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Dose-response validation : Ensure consistent concentration ranges across assays.
- Control for stereochemistry : Verify enantiomeric purity, as minor impurities can skew results.
- Cross-validate with structural analogs : Compare activity trends with compounds sharing the benzodiazol core but differing in substituents (see Table 1) .
Table 1 : Activity comparison of benzodiazol analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-(Triazol-2-yl)butanoic acid | COX-2 | 0.12 | |
| 4-(Thiazolidin-2-yl)butanoic acid | PPAR-γ | 1.8 |
Q. How can reaction conditions be optimized for higher yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for imine formation.
- Design of Experiments (DoE) : Use factorial design to evaluate temperature, stoichiometry, and reaction time interactions .
Q. What computational approaches model interactions between this compound and biological targets?
- Molecular docking : Use software (e.g., AutoDock) to predict binding modes with receptors, leveraging SMILES/InChI descriptors for structural input .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites on the benzodiazol ring .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Vary substituents : Modify the benzodiazol ring (e.g., electron-withdrawing groups at position 5) and butanoic acid chain length.
- Assay selection : Use enzyme inhibition (e.g., fluorescence-based assays) and cell viability tests (e.g., MTT assay) to quantify effects .
Q. What are critical considerations for solubility and stability during storage?
Q. How to validate the compound’s mechanism of action in biological systems?
- Knockout models : Use CRISPR/Cas9-edited cell lines lacking the putative target.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
